1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H13F2NO and its molecular weight is 213.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereodivergent Syntheses
Research has demonstrated the efficient synthesis of cyclobutane derivatives, emphasizing the importance of stereochemistry in creating enantiomeric and diastereomeric compounds. For example, the stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides showcases the capability to self-condense enantiomeric β-amino acids to produce compounds with potential biological activity (Izquierdo et al., 2002).
Synthesis of Cyclobutane Amino Acids
Another strand of research focuses on synthesizing cyclobutane amino acids, revealing methods to create 2-substituted cyclobutane amino acids through stereocontrolled group interconversion. This work underlines the cyclobutane core's versatility in designing novel amino acid derivatives (Avenoza et al., 2005).
Chemical Properties and Syntheses
The cyclobutane group is notable for its general properties, syntheses, and resistance to reagents, compared with other cyclic structures. This research area explores the cyclobutane ring system's formation, highlighting its applications in creating diverse chemical entities (Uff, 1964).
Diastereo- and Enantioselective Syntheses
The development of synthetic methods that produce polysubstituted aminocyclobutanes and aminocyclopropanes in a diastereo- and enantioselective manner is crucial for generating biologically active compounds. Such methods offer pathways to synthesize compounds with multiple substituents and stereocenters, underscoring the cyclobutane unit's importance in medicinal chemistry (Feng et al., 2019).
Lewis Acid-Catalyzed Cascade Constructions
Research into Lewis acid-catalyzed reactions with arylmethylenecyclopropanes showcases the cyclobutane derivatives' versatility in creating functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This work highlights the cyclobutane ring's potential in constructing complex molecular architectures (Yao & Shi, 2007).
Properties
IUPAC Name |
1-[(2,5-difluoroanilino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-3-9(13)10(6-8)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMCMIRIQGWDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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